REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:12])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[ClH:13]>>[ClH:13].[ClH:13].[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([NH2:12])[C:10]=1[OH:11])[C:5]([OH:7])=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residue was treated with ethyl acetate (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC=1C=C(C(=O)O)C=C(C1O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |